molecular formula C19H32O4 B035774 TOFA CAS No. 54857-86-2

TOFA

Cat. No.: B035774
CAS No.: 54857-86-2
M. Wt: 324.5 g/mol
InChI Key: CZRCFAOMWRAFIC-UHFFFAOYSA-N
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Description

. This compound has significant implications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

TOFA, also known as Olumacostat Glasaretil, primarily targets Acetyl Coenzyme A Carboxylase (ACC) . ACC is the enzyme that controls the first rate-limiting step in fatty acid biosynthesis . Inhibition of ACC activity in the sebaceous glands is designed to substantially affect sebum production, as over 80% of human sebum components contain fatty acids .

Mode of Action

Olumacostat Glasaretil is a prodrug that is hydrolyzed by esterases in vivo to form the pharmacologically active compound 5-(tetradecyloxy)-2-furancarboxylic acid . This compound converts to 5-tetradecyloxy-2-furoyl-coenzyme A (TOFyl-CoA), a fatty acid mimetic that competes with acetyl-CoA, thereby inhibiting the formation of malonyl-CoA . Malonyl-CoA is the substrate of the multienzyme complex fatty acid synthase, which is important for acyl chain elongation .

Biochemical Pathways

The inhibition of ACC by Olumacostat Glasaretil affects the de novo synthesis of fatty acids . This results in a reduction in saturated and monounsaturated fatty acyl chains across lipid species, including di- and triacylglycerols, phospholipids, cholesteryl esters, and wax esters in sebocytes .

Pharmacokinetics

The pharmacokinetics of Olumacostat Glasaretil involve its topical application and subsequent hydrolysis by esterases to form the active compound . This prodrug approach is critical to obtain the desired activity in vivo . The compound accumulates in sebaceous glands relative to the surrounding dermis .

Result of Action

The result of Olumacostat Glasaretil’s action is a significant reduction in sebum production . This is evidenced by the decrease in size of sebaceous glands in a Syrian hamster model upon topical application of the compound . In clinical trials, treatment with Olumacostat Glasaretil showed greater reductions in both inflammatory and noninflammatory acne lesions compared to a vehicle .

Action Environment

The action of Olumacostat Glasaretil is influenced by the environment of the sebaceous glands. The compound is designed to enhance delivery to the sebaceous glands The efficacy of the compound may be influenced by factors such as the individual’s skin type, the presence of inflammation, and other individual-specific factors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetradecyloxy)-2-furoic acid typically involves the esterification of furoic acid with tetradecanol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 5-(Tetradecyloxy)-2-furoic acid involves large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and reaction of the starting materials, resulting in higher yields and purity of the final product . The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Tetradecyloxy)-2-furoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, furan derivatives, and substituted furoic acid compounds .

Scientific Research Applications

5-(Tetradecyloxy)-2-furoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tetradecyloxy)-2-furoic acid is unique due to its potent and reversible inhibition of acetyl-CoA carboxylase, making it a valuable tool in studying fatty acid metabolism and its implications in various diseases .

Properties

IUPAC Name

5-tetradecoxyfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18-15-14-17(23-18)19(20)21/h14-15H,2-13,16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRCFAOMWRAFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203338
Record name 5-(Tetradecyloxy)-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54857-86-2
Record name 5-(Tetradecyloxy)-2-furoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54857-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Tetradecyloxy)-2-furancarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054857862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Tetradecyloxy)-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLUMACOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI12FRY055
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 125.0 g (0.652 mole) of 5-bromo-2-furoic acid, 210.0 g (0.978 mole) of 1-tetradecanol, 183.0 g (1.630 mole) of potassium tert-butoxide and 2500 ml of dimethylacetamide is heated with stirring. The tert-butanol formed in the reaction is allowed to distill off, then the mixture is heated to reflux with stirring for 48 hours. To the cooled mixture is added 6 liters of ice water, and the mixture is acidified with malonic acid. The resulting precipitate is collected, dried and recrystallized twice from methanol to give 82.0 g (29%) of 5-tetradecyloxy-2-furoic acid, M.P. 112°-115° C. (dec.).
Quantity
125 g
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reactant
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210 g
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183 g
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reactant
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2500 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 57.2 (0.300 mole) of 5-bromo-2-furoic acid, 102.0 g (0.45 mole) of tetradecanol, 18.0 g (0.750 mole) of sodium hydride and 2 liters of p-xylene are heated to reflux for 48 hours. The mixture is allowed to cool, then is acidified with acetic acid and diluted with 2 liters of water. The organic layer is separated, dried, evaporated to dryness, and the residue recrystallized from hexane to give 5-tetradecyloxy-2-furoic acid.
[Compound]
Name
57.2
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
102 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
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2 L
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reactant
Reaction Step One
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Quantity
2 L
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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